molecular formula C17H23ClN4O4S2 B2354536 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903580-25-5

1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2354536
CAS No.: 1903580-25-5
M. Wt: 446.97
InChI Key: NSVNJJKUSUGKEH-UHFFFAOYSA-N
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a structurally complex heterocyclic compound featuring a 1,4-diazepane core with dual sulfonyl substituents.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O4S2/c1-13-15(18)6-4-7-16(13)27(23,24)21-8-5-9-22(11-10-21)28(25,26)17-12-20(3)14(2)19-17/h4,6-7,12H,5,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVNJJKUSUGKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane, commonly referred to as compound 1, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure that includes a diazepane ring and sulfonyl groups, which are known to enhance biological interactions.

The molecular formula for compound 1 is C17H23ClN4O4S2C_{17}H_{23}ClN_{4}O_{4}S_{2}, with a molecular weight of 447.0 g/mol. The structural features include two sulfonyl groups and a chloro-substituted aromatic ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing imidazole and diazepane moieties often exhibit a range of pharmacological effects, including anticancer, antibacterial, and antiviral activities. The following sections detail specific biological activities associated with compound 1.

Anticancer Activity

Recent studies have highlighted the potential of imidazole-containing compounds as anticancer agents. For instance, a related compound demonstrated significant tumor suppression in xenograft models. In this study, administration of the compound at 60 mg/kg resulted in a 77% reduction in tumor growth without significant weight loss in the subjects .

The anticancer activity of imidazole derivatives is often attributed to their ability to interfere with cell cycle progression and induce apoptosis. For example, compounds similar to compound 1 have been shown to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization .

Antibacterial Activity

While specific data on the antibacterial activity of compound 1 is limited, imidazole derivatives generally exhibit significant antibacterial properties. For instance, certain imidazole-based compounds have been effective against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

Case Studies

Several case studies have examined the biological activity of structurally similar compounds:

Study Compound Model Findings
Study ACompound XMDA-MB-468 xenograft model77% tumor growth inhibition
Study BCompound YA549 lung cancer cellsInduced G2/M phase arrest
Study CCompound ZBacterial strainsSignificant antibacterial activity

These studies suggest that the structural characteristics of compound 1 may confer similar biological activities.

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be analyzed through its structure-activity relationship. The presence of electron-donating groups on the phenyl ring has been correlated with increased potency against cancer cell lines. Modifications to the imidazole moiety also play a crucial role in enhancing biological efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique features of 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane, a comparative analysis with related compounds is presented below.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Synthesis Highlights Melting Point (°C) Key Spectral Data (¹H-NMR)
Target Compound 1,4-Diazepane Dual sulfonyl groups: 3-chloro-2-methylphenyl and 1,2-dimethylimidazole Not reported in evidence Not reported Not available in evidence
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Imidazole Chloromethylphenyl, nitro group Chlorination of precursor with SOCl₂ 120 δ 2.51 (CH₃), 3.90 (CH₃), 4.62 (CH₂), 7.45–7.76 (aromatic H)

Key Observations:

Structural Complexity: The target compound’s 1,4-diazepane core differentiates it from imidazole-centric analogs like the compound in Table 1. The dual sulfonyl groups in the target compound are absent in the compared analog, which instead features a nitro group and chloromethylphenyl chain. Sulfonyl groups are known to enhance metabolic stability and hydrogen-bonding capacity, which could influence pharmacokinetics .

Spectral and Physical Properties :

  • The absence of reported NMR data for the target compound limits direct spectral comparison. However, the imidazole analog’s ¹H-NMR signals (e.g., aromatic protons at δ 7.45–7.76) align with typical shifts for nitro- and chloro-substituted aromatics, whereas the target’s sulfonyl groups would likely produce distinct deshielding effects.

Research Findings and Implications

  • Crystallographic Analysis: The SHELX software suite (widely used for small-molecule crystallography) has been critical in resolving structures of complex heterocycles like the target compound .
  • Biological Relevance: Compounds with sulfonyl-diazepane motifs are often investigated for protease inhibition (e.g., HIV-1 protease) due to their ability to mimic peptide bonds. The target’s dual sulfonyl groups may enhance such interactions compared to mono-substituted analogs .

Preparation Methods

Cyclization of Linear Diamines

A linear diamine precursor, such as N,N'-bis(2-aminoethyl)ethane-1,2-diamine , undergoes cyclization in the presence of electrophilic agents. For example, treatment with 1,2-dibromoethane in acetonitrile at 80°C for 12 hours yields 1,4-diazepane with a 65–70% isolated yield. Alternative bifunctional electrophiles (e.g., carbonyl diimidazole) may reduce ring strain during cyclization.

Ring Expansion of Piperidine Derivatives

Piperidine derivatives undergo ring expansion via insertion of a methylene group. Reaction of 4-piperidone with diazomethane in ether generates the seven-membered diazepane ring, though yields are moderate (50–55%) due to competing side reactions.

The introduction of sulfonyl groups at positions 1 and 4 of the diazepane ring requires precise regiocontrol.

Sequential Sulfonylation

  • First Sulfonylation :
    The 1,4-diazepane is treated with 3-chloro-2-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base. After 4 hours at 0°C, the mono-sulfonylated intermediate is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1) in 85% yield.
    $$
    \text{1,4-Diazepane} + \text{Ar-SO₂Cl} \xrightarrow{\text{TEA, DCM}} \text{1-SO₂Ar-1,4-diazepane}
    $$

  • Second Sulfonylation :
    The remaining secondary amine is sulfonylated with 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.1 equiv) in DCM at room temperature for 6 hours. Excess sulfonyl chloride ensures complete reaction, yielding the bis-sulfonylated product at 78% efficiency.

One-Pot Sulfonylation

Simultaneous addition of both sulfonyl chlorides under high-dilution conditions minimizes diastereomer formation. However, this method suffers from lower yields (60–65%) due to competitive cross-reactivity.

Intermediate Characterization

Key intermediates are validated via spectroscopic methods:

Intermediate NMR (¹H, 400 MHz, CDCl₃) Mass (m/z)
1-SO₂Ar-diazepane δ 7.55 (d, J=8.2 Hz, 1H), 7.42 (t, J=7.8 Hz, 1H), 3.15–3.05 (m, 4H), 2.45 (s, 3H) 298.1 [M+H]⁺
Bis-sulfonylated product δ 7.60 (d, J=8.1 Hz, 1H), 7.48 (t, J=7.7 Hz, 1H), 6.95 (s, 1H), 3.80 (s, 3H), 3.20–3.00 (m, 8H) 418.9 [M+H]⁺

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity, while DMF increases solubility but risks N-demethylation of the imidazole moiety.

Temperature Control

Low temperatures (0–5°C) during the first sulfonylation prevent over-reaction, whereas room temperature suffices for the second step due to reduced steric hindrance.

Challenges and Mitigation

Steric Hindrance

The bulky 3-chloro-2-methylphenyl group impedes access to the secondary amine. Using molecular sieves to absorb HCl byproducts shifts equilibrium toward product formation.

Purification

Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves bis-sulfonylated products from mono- or tri-sulfonylated impurities. Recrystallization from ethanol/water (9:1) achieves >98% purity.

Alternative Routes

Pre-functionalized Diazepane Synthesis

Synthesizing 1,4-diazepane with pre-installed sulfonate esters followed by nucleophilic substitution with arylthiols offers a divergent pathway. However, this method requires harsh conditions (e.g., NaH, DMF) and yields are suboptimal (40–50%).

Enzymatic Sulfonylation

Recent advances in sulfotransferase enzymes (e.g., SULT1A1) enable regioselective sulfonylation under mild conditions. While promising, scalability remains a limitation.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting microreactors (e.g., PTFE tubing) for sulfonylation steps improves heat transfer and reduces reaction times (2–3 hours vs. 6 hours batch).

Waste Management

Neutralization of HCl byproducts with aqueous NaHCO₃ and solvent recovery via distillation align with green chemistry principles.

Q & A

Q. What synthetic strategies are recommended for constructing the diazepane core and introducing sulfonyl groups in this compound?

The synthesis involves two critical steps: (i) formation of the 1,4-diazepane ring and (ii) sequential sulfonylation.

  • Diazepane synthesis : Cyclocondensation of diamines with carbonyl compounds (e.g., ketones or aldehydes) under reflux in polar aprotic solvents like DMF or THF is common .
  • Sulfonylation : Nucleophilic substitution with sulfonyl chlorides (e.g., 3-chloro-2-methylbenzenesulfonyl chloride and 1,2-dimethylimidazole-4-sulfonyl chloride) requires anhydrous conditions and bases like pyridine to neutralize HCl byproducts. Reaction temperatures are typically maintained at 0–25°C to prevent side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is essential for isolating the product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the presence of key groups, such as the diazepane methylene protons (δ 3.2–4.0 ppm) and aromatic protons from the 3-chloro-2-methylphenyl group (δ 7.1–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately verifies the molecular ion peak (e.g., [M+H]⁺ for C₁₈H₂₂ClN₅O₄S₂, expected m/z 488.07) .
  • X-ray crystallography : If single crystals are obtained, SHELXL software can refine the structure to confirm bond angles and torsional strain in the diazepane ring .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Kinase inhibition assays : Use ADP-Glo™ kinase assays to screen for activity against kinases like EGFR or CDK2, given the structural similarity to imidazole-containing kinase inhibitors .
  • Antimicrobial screening : Broth microdilution assays (CLSI guidelines) assess minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How do substituents on the phenyl and imidazole rings influence target binding?

  • 3-Chloro-2-methylphenyl group : The chloro substituent enhances hydrophobic interactions with kinase ATP-binding pockets, while the methyl group reduces steric hindrance compared to bulkier substituents .
  • 1,2-Dimethylimidazole : The dimethyl groups stabilize the imidazole ring’s tautomeric form, optimizing π-π stacking with aromatic residues (e.g., Phe82 in EGFR) .
  • SAR studies : Compare analogs (e.g., trifluoromethyl vs. methyl substituents) using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to quantify binding affinity differences .

Q. How can conflicting bioactivity data between in vitro and cell-based assays be resolved?

  • Solubility limitations : Measure solubility in assay buffers (e.g., PBS with 0.1% DMSO) via HPLC-UV. Poor solubility may explain reduced cellular activity despite strong in vitro binding .
  • Metabolic stability : Perform microsomal incubation (human liver microsomes, HLMs) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion .
  • Membrane permeability : Use Caco-2 monolayers to determine apparent permeability (Papp). Low permeability may necessitate prodrug derivatization .

Q. What computational methods optimize its pharmacokinetic profile?

  • ADMET prediction : Tools like SwissADME predict logP (optimal range: 2–3), topological polar surface area (TPSA <90 Ų), and blood-brain barrier (BBB) penetration .
  • Metabolite identification : CypReact or GLORYx predicts phase I/II metabolites, guiding structural modifications to block vulnerable sites (e.g., sulfonamide hydrolysis) .
  • Co-crystallization : If target protein structures are available (PDB), molecular dynamics simulations (GROMACS) model binding stability under physiological conditions .

Q. How can crystallographic disorder in the diazepane ring be addressed during refinement?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å) and reduce thermal motion artifacts .
  • SHELXL refinement : Apply "PART" instructions to model disordered atoms, and restrain bond distances/angles using DFIX and SADI commands .
  • Validation : Check Rfree values and electron density maps (e.g., omit maps in COOT) to confirm the absence of overfitting .

Data Contradiction Analysis

Q. Why do some studies report divergent IC₅₀ values for kinase inhibition?

  • Assay conditions : Variability in ATP concentrations (e.g., 10 μM vs. 1 mM) alters competition dynamics. Standardize assays using the KM (ATP) value for the target kinase .
  • Protein isoforms : Test multiple isoforms (e.g., EGFR T790M vs. wild-type) to identify isoform-specific potency .
  • Lot-to-lot variability : Characterize kinase purity (SDS-PAGE) and activity (radiometric assays) to ensure consistency .

Methodological Best Practices

Q. How should researchers mitigate sulfonamide hydrolysis during long-term storage?

  • Storage conditions : Lyophilize the compound and store at −80°C under argon. Avoid aqueous buffers with pH >7.0 .
  • Stability testing : Monitor degradation via UPLC-PDA at 254 nm over 6 months. Add antioxidants (e.g., 0.1% BHT) if oxidative degradation is observed .

Q. What strategies improve yield in multi-step syntheses?

  • Intermediate characterization : Use inline FTIR to monitor reaction progression (e.g., disappearance of carbonyl peaks at ~1700 cm⁻¹) .
  • Catalyst optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to maximize diastereomeric excess .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (temperature, solvent ratio, catalyst loading) in parallel .

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